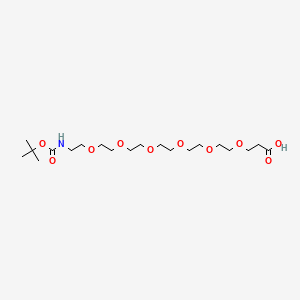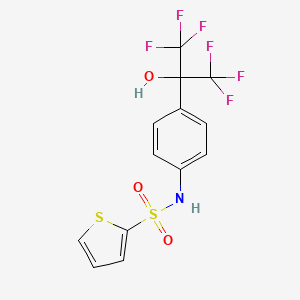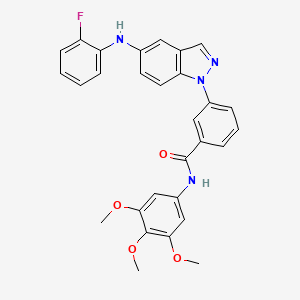![molecular formula C16H16N2O B1682682 [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 537018-21-6](/img/structure/B1682682.png)
[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol
概要
説明
[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a benzimidazole ring substituted with a 2-methylbenzyl group and a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the final compound .
化学反応の分析
Types of Reactions
[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanal or [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanoic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology and Medicine
Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities. They are known for their antimicrobial, antiviral, and anticancer properties. Research has shown that these compounds can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development .
Industry
In the industrial sector, benzimidazole derivatives are used in the production of fungicides, herbicides, and other agrochemicals. Their ability to inhibit the growth of fungi and other pests makes them valuable in agriculture .
作用機序
The mechanism of action of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives can bind to enzymes and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation. The exact molecular pathways involved depend on the specific biological activity being targeted .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with similar structural features but lacking the methanol group.
Benzimidazole-2-methanol: A compound with a similar structure but without the 2-methylbenzyl group.
Uniqueness
This compound is unique due to the presence of both the 2-methylbenzyl and methanol groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-2-3-7-13(12)10-18-15-9-5-4-8-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSLDWZHYNDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















